molecular formula C23H20ClN3O3S2 B2476765 4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905680-44-6

4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2476765
CAS RN: 905680-44-6
M. Wt: 486
InChI Key: QZLOHEBMVOGPOZ-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. This compound is a member of the sulfonamide class of compounds that has been shown to exhibit potent biological activity. In

Scientific Research Applications

Anticancer Properties

Research has demonstrated the synthesis of derivatives related to the given compound with significant pro-apoptotic activity on melanoma cell lines, highlighting its potential as an anticancer agent. A specific derivative exhibited notable growth inhibition at a low concentration, emphasizing the compound's therapeutic potential against melanoma through inhibition of human carbonic anhydrase isoforms (Ö. Yılmaz et al., 2015) source.

Enzyme Inhibition

Studies have also found these compounds to be effective inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. Benzamide-4-sulfonamides, in particular, have shown high efficacy in inhibiting human isoforms of carbonic anhydrase, suggesting their utility in treating conditions like glaucoma and possibly cancer (M. Abdoli et al., 2018) source.

Antimicrobial and Antifungal Applications

Compounds structurally similar to the query have been synthesized and assessed for antimicrobial and antifungal activities. Some derivatives demonstrated significant efficacy against bacterial and fungal strains, underscoring the potential for these compounds in developing new antimicrobial agents (K. Bhusari et al., 2008) source.

Environmental Impact and Degradation

Research into the environmental fate of sulfamethoxazole, a compound structurally related to the query, has shed light on its transformation products under various conditions. These studies provide insights into the degradation pathways and potential environmental impacts of such compounds, offering guidance for assessing ecological risks and designing more sustainable pharmaceuticals (Michael C. Dodd & Ching-Hua Huang, 2004) source.

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-15-19(24)12-13-20-21(15)25-23(31-20)26-22(28)17-8-10-18(11-9-17)32(29,30)27(2)14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLOHEBMVOGPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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